4-(4-Fluorophenyl)thiophene-2-carbaldehyde
Overview
Description
4-(4-Fluorophenyl)thiophene-2-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a fluorophenyl group at the 4-position and a formyl group at the 2-position of the thiophene ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where a thiophene derivative is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 2-position . Another method involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of 4-fluorophenyl is coupled with a thiophene-2-boronic acid under palladium catalysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The Vilsmeier-Haack reaction is often preferred for its simplicity and efficiency in introducing the formyl group.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: 4-(4-Fluorophenyl)thiophene-2-carboxylic acid.
Reduction: 4-(4-Fluorophenyl)thiophene-2-methanol.
Substitution: 4-(4-Fluoro-3-nitrophenyl)thiophene-2-carbaldehyde or 4-(4-Fluoro-3-bromophenyl)thiophene-2-carbaldehyde.
Scientific Research Applications
4-(4-Fluorophenyl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Medicine: Explored as a building block for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other materials.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the fluorophenyl group can enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
4-(4-Fluorophenyl)thiophene-2-carbaldehyde can be compared with other thiophene derivatives, such as:
4-Phenylthiophene-2-carbaldehyde: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
4-(4-Chlorophenyl)thiophene-2-carbaldehyde: Contains a chlorine atom instead of fluorine, potentially altering its electronic properties and interactions with biological targets.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-fluorophenyl)thiophene-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FOS/c12-10-3-1-8(2-4-10)9-5-11(6-13)14-7-9/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJMKLCAPMSIMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=C2)C=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853310-97-1 | |
Record name | 4-(4-FLUOROPHENYL)-2-THIOPHENECARBALDEHYDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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